molecular formula C23H34N2O7 B1679270 Remogliflozin CAS No. 329045-45-6

Remogliflozin

Katalognummer B1679270
CAS-Nummer: 329045-45-6
Molekulargewicht: 450.5 g/mol
InChI-Schlüssel: GSINGUMRKGRYJP-VZWAGXQNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Remogliflozin is a potent and selective inhibitor of the sodium-glucose transport proteins (SGLT2), which are responsible for glucose reabsorption in the kidney . It is used in the treatment of type 2 diabetes mellitus .


Synthesis Analysis

Remogliflozin etabonate is synthesized through an improved process that involves the formation of isopropyl alcohol solvate of remogliflozin etabonate . This process is efficient and scalable to industrial scale .


Molecular Structure Analysis

Remogliflozin has a molecular formula of C23H34N2O7 . It is a benzylpyrazole glucoside .


Chemical Reactions Analysis

Remogliflozin etabonate is an inactive prodrug that is converted to its active form, remogliflozin, upon administration and absorption . It is highly susceptible to acid, base hydrolysis, and oxidative stress degradation .


Physical And Chemical Properties Analysis

Remogliflozin has a molecular weight of 450.53 . It is studied with the help of UV-visible spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Hyphenated techniques like Liquid Chromatography- Mass Spectroscopy (LC-MS/MS) .

Wissenschaftliche Forschungsanwendungen

Treatment of Type 2 Diabetes Mellitus

Remogliflozin is a Sodium Glucose Co-Transporter 2 inhibitor (SGLT2 inhibitor) that has emerged as an important class of oral drugs for the treatment of type 2 diabetes mellitus . It works by enhancing urinary glucose excretion to reduce blood glucose levels . It is especially effective in patients with hypertension and high risk of hypoglycemia .

Cardiovascular and Renal Benefits

SGLT2 inhibitors like Remogliflozin are known to improve renal function and reduce cardiovascular risks . They are recommended as an important alternative or add-on drug when metformin therapy fails in the management of type 2 diabetes mellitus .

Weight and Blood Pressure Reduction

In addition to their primary function, SGLT2 inhibitors have the additional advantages of weight and blood pressure reduction . This makes them particularly beneficial for patients with co-morbid conditions like obesity and hypertension .

Cost-Effective Treatment Option

Remogliflozin has been priced substantially lower than other SGLT-2 inhibitors, making it a cost-effective treatment option, especially in developing countries like India where out-of-pocket expenses for drug acquisition matter significantly for the general population .

Quantitative Analysis in Pharmaceutical Formulations

Remogliflozin is often used in combination with other antidiabetic drugs in pharmaceutical formulations . A fast RP-HPLC method has been developed for the simultaneous measurement of two antidiabetic formulations (vildagliptin + remogliflozin and teneligliptin + remogliflozin) under identical experimental conditions .

Ecofriendly Spectrophotometric Methods

Ecofriendly processed spectrophotometric methods have been validated for the concurrent quantification of remogliflozin and vildagliptin from formulations using water as a dilution solvent . This contributes to the development of more sustainable practices in pharmaceutical analysis .

Wirkmechanismus

Target of Action

Remogliflozin primarily targets the sodium-glucose transport proteins (SGLT) , specifically SGLT2 . These proteins are responsible for glucose reabsorption in the kidney .

Mode of Action

Remogliflozin inhibits SGLT2, blocking the reabsorption of glucose in the kidney . This inhibition leads to an increase in urinary glucose excretion (UGE), which in turn reduces the concentration of glucose in the blood .

Biochemical Pathways

The primary biochemical pathway affected by remogliflozin is the glucose reabsorption pathway in the kidney . By inhibiting SGLT2, remogliflozin disrupts this pathway, leading to increased urinary glucose excretion and decreased blood glucose levels .

Pharmacokinetics

Remogliflozin etabonate is an orally bioavailable prodrug of remogliflozin . It is metabolized primarily by cytochrome P450 (CYP) 3A4 and to a lesser extent by CYP2C19 to generate the active metabolite and other metabolites before being glucuronidated to generate inactive glucuronide conjugates .

Result of Action

The primary molecular effect of remogliflozin’s action is the reduction of blood glucose levels . By inhibiting SGLT2 and disrupting glucose reabsorption in the kidney, remogliflozin increases urinary glucose excretion, which leads to a decrease in blood glucose concentrations .

Action Environment

The efficacy of remogliflozin can be influenced by various environmental factors. For instance, the drug’s hypoglycemia potential is low due to two factors: 1) urine glucose excretion during SGLT2 inhibition decreases as plasma glucose concentrations fall into the hypoglycemic range, and 2) blunting peak postprandial glucose excursions could simplify prandial insulin dose adjustments .

Eigenschaften

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[5-methyl-1-propan-2-yl-4-[(4-propan-2-yloxyphenyl)methyl]pyrazol-3-yl]oxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N2O7/c1-12(2)25-14(5)17(10-15-6-8-16(9-7-15)30-13(3)4)22(24-25)32-23-21(29)20(28)19(27)18(11-26)31-23/h6-9,12-13,18-21,23,26-29H,10-11H2,1-5H3/t18-,19-,20+,21-,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSINGUMRKGRYJP-VZWAGXQNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)C)OC2C(C(C(C(O2)CO)O)O)O)CC3=CC=C(C=C3)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1C(C)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC3=CC=C(C=C3)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30186563
Record name Remogliflozin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30186563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

329045-45-6
Record name Remogliflozin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0329045456
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Remogliflozin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30186563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name REMOGLIFLOZIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13ZPK7A4MJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Remogliflozin
Reactant of Route 2
Remogliflozin
Reactant of Route 3
Remogliflozin
Reactant of Route 4
Remogliflozin
Reactant of Route 5
Remogliflozin
Reactant of Route 6
Remogliflozin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.